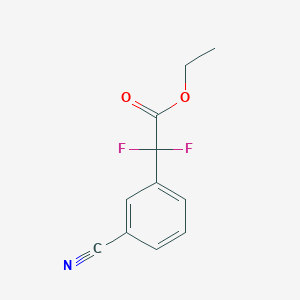

Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H9F2NO2 |

|---|---|

Molecular Weight |

225.19 g/mol |

IUPAC Name |

ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate |

InChI |

InChI=1S/C11H9F2NO2/c1-2-16-10(15)11(12,13)9-5-3-4-8(6-9)7-14/h3-6H,2H2,1H3 |

InChI Key |

UYBYXZJPRJMCJU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC(=C1)C#N)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, conferring profound effects on metabolic stability, lipophilicity, and binding affinity. Among the various fluorinated motifs, the α,α-difluoroarylacetate scaffold is of particular interest. This structural unit serves as a versatile bioisostere for carboxylic acids and amides, while the gem-difluoro group can modulate the acidity of the α-proton and influence conformational preferences. Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate, the subject of this guide, is a valuable building block for the synthesis of complex pharmaceutical intermediates and agrochemicals.

This document provides a comprehensive overview of the synthesis of this compound, moving beyond a simple recitation of steps to explore the underlying mechanistic principles and strategic considerations. We will focus on a state-of-the-art metallaphotoredox-catalyzed approach, which represents a significant advancement over classical methods by offering mild conditions and broad functional group tolerance.

Chapter 1: Retrosynthetic Analysis and Strategic Considerations

The primary challenge in synthesizing this compound lies in the formation of the C(sp²)-C(sp³) bond between the 3-cyanophenyl ring and the difluoroacetyl moiety. A logical retrosynthetic disconnection of this bond reveals two principal synthons: an aryl component derived from 3-cyanobenzonitrile and an ethyl difluoroacetate fragment.

Historically, forming such bonds required harsh conditions or multi-step sequences. However, modern synthetic chemistry offers a more elegant solution through dual catalysis. The development of a synergistic photoredox and copper catalysis system allows for the direct coupling of arylboronic acids with radical precursors under exceptionally mild conditions[1][2]. This strategy is selected as our primary focus for its high efficiency, functional group compatibility (crucial for the cyano group), and operational simplicity.

Chapter 2: The Core Methodology: Synergistic Photoredox/Copper Dual Catalysis

The selected synthetic route leverages a dual catalytic cycle where a photocatalyst and a copper co-catalyst work in concert to achieve the desired C-C bond formation. This approach circumvents the high activation barriers associated with traditional cross-coupling methods by proceeding through radical intermediates[1].

Mechanistic Rationale

The reaction is initiated by the visible-light excitation of an iridium-based photocatalyst, [Ir(ppy)₃], which transitions to a highly reducing excited state. This excited-state catalyst then engages in a single-electron transfer (SET) with ethyl bromodifluoroacetate.

Causality of Experimental Choice: The choice of an iridium photocatalyst is deliberate; its excited state possesses a reduction potential sufficient to reduce ethyl bromodifluoroacetate (E₁/₂ʳᵉᵈ ≈ -1.60 V vs SCE), generating the key ethoxycarbonyl-difluoromethyl radical (•CF₂CO₂Et)[1].

This radical is then captured by a Cu(I) species, which is concurrently participating in a separate catalytic cycle. The resulting Cu(II) intermediate undergoes transmetalation with 3-cyanophenylboronic acid. The final, crucial step is a reductive elimination from the transient Cu(III) complex, which forges the desired C(sp²)-C(sp³) bond and regenerates the active Cu(I) catalyst, closing both catalytic cycles[1].

This dual catalytic system is trustworthy because each cycle validates the other; the reaction only proceeds efficiently when both the photocatalyst and the copper catalyst are present and active, ensuring a clean transformation with minimal side products.

Chapter 3: Detailed Experimental Protocol

This protocol is adapted from established methodologies for the synthesis of α-fluorinated areneacetates via photoredox/copper dual catalysis[1][2].

Materials and Reagents

| Reagent/Material | M.W. | Amount | Moles | Purity | Supplier |

| 3-Cyanophenylboronic acid | 146.94 | 147 mg | 1.0 mmol | >97% | Commercial |

| Ethyl bromodifluoroacetate | 202.98 | 305 mg | 1.5 mmol | >98% | Commercial |

| Tris(2-phenylpyridine)iridium(III) | 654.88 | 6.5 mg | 0.01 mmol | >98% | Commercial |

| Copper(I) iodide (CuI) | 190.45 | 9.5 mg | 0.05 mmol | >99% | Commercial |

| Cesium carbonate (Cs₂CO₃) | 325.82 | 652 mg | 2.0 mmol | >99% | Commercial |

| Dimethylformamide (DMF) | 73.09 | 5.0 mL | - | Anhydrous | Commercial |

Experimental Workflow

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried 20 mL vial equipped with a magnetic stir bar, add 3-cyanophenylboronic acid (147 mg, 1.0 mmol), [Ir(ppy)₃] (6.5 mg, 0.01 mmol), CuI (9.5 mg, 0.05 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

-

Inerting: Seal the vial with a rubber septum and purge with argon for 10 minutes. Alternatively, evacuate and backfill the vial with argon three times.

-

Reagent Addition: Through the septum, add anhydrous DMF (5.0 mL) followed by ethyl bromodifluoroacetate (305 mg, 1.5 mmol) using syringes.

-

Execution: Place the vial approximately 5 cm from a blue LED lamp (450 nm) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting boronic acid is consumed (typically 12-24 hours).

-

Workup: Upon completion, dilute the reaction mixture with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.

Chapter 4: Product Characterization

The final product, this compound, is expected to be a colorless to pale yellow oil.

| Property | Value | Source |

| CAS Number | 1249788-93-9 | [3] |

| Molecular Formula | C₁₁H₉F₂NO₂ | [4] |

| Molecular Weight | 225.19 g/mol | [5] |

| Monoisotopic Mass | 225.06013 Da | [4] |

| Predicted XlogP | 2.5 | [4] |

Expected Analytical Data:

-

¹H NMR: Resonances corresponding to the ethyl group (triplet and quartet) and the aromatic protons of the 3-cyanophenyl ring.

-

¹⁹F NMR: A singlet corresponding to the two equivalent fluorine atoms.

-

¹³C NMR: Resonances for the ethyl group, the aromatic carbons, the cyano carbon, the quaternary carbon attached to the fluorine atoms (as a triplet due to C-F coupling), and the ester carbonyl.

-

Mass Spectrometry (HRMS): The calculated exact mass should match the experimentally determined mass, confirming the elemental composition.

Conclusion

The synthesis of this compound is efficiently achieved using a synergistic photoredox/copper dual catalytic system. This modern approach is superior to traditional methods due to its mild reaction conditions, excellent functional group tolerance, and high yields. The detailed protocol and mechanistic insights provided in this guide offer a robust and reliable framework for researchers, scientists, and drug development professionals to access this valuable fluorinated building block for further synthetic applications.

References

- 1. Synthesis of α-Fluorinated Areneacetates through Photoredox/Copper Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 1249788-93-9 [chemicalbook.com]

- 4. PubChemLite - Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate (C11H9F2NO2) [pubchemlite.lcsb.uni.lu]

- 5. Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate | CymitQuimica [cymitquimica.com]

Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate chemical properties

An In-depth Technical Guide: Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical properties, synthesis, and potential applications of this compound. As a specialized fluorinated building block, this compound merges the unique electronic and steric properties of the gem-difluoroacetate moiety with the versatile cyanophenyl group, a well-established pharmacophore. This document provides a Senior Application Scientist's perspective on its characteristics and utility.

Core Chemical Identity and Properties

This compound is a distinct organic compound valued as an intermediate in the synthesis of more complex molecules. Its structure is characterized by a central difluorinated carbon atom alpha to both an ethyl ester and a 3-substituted cyanophenyl ring.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A (Standard Nomenclature) |

| CAS Number | 1249788-93-9 | [1] |

| Molecular Formula | C₁₁H₉F₂NO₂ | [1] |

| Molecular Weight | 225.19 g/mol | [1] |

| MDL Number | MFCD16756772 | [1] |

| SMILES | CCOC(=O)C(F)(F)c1cccc(c1)C#N | Inferred from Structure |

| InChI Key | Inferred from Structure | N/A |

Table 2: Physicochemical Data

| Property | Value | Notes |

|---|---|---|

| Physical State | Not specified in available literature. | Likely a liquid or low-melting solid at STP. |

| Melting Point | Data not available. | N/A |

| Boiling Point | Data not available. | N/A |

| Density | Data not available. | N/A |

| Purity | Typically supplied at ≥97% or ≥98% purity for laboratory use. |[2] |

Synthesis and Mechanistic Insights

The key precursor, ethyl bromodifluoroacetate, is a versatile electrophilic reagent used for difluoroalkylation.[3] Its reaction with an organometallic species derived from 3-bromobenzonitrile is a logical approach.

Experimental Protocol: Proposed Synthesis

This protocol is a representative, field-proven methodology for similar cross-coupling reactions and should be adapted and optimized for this specific transformation.

-

Preparation of the Organozinc Reagent:

-

Rationale: Zinc is activated to facilitate oxidative insertion into the carbon-bromine bond of the difluoroacetate, forming the nucleophilic Reformatsky reagent. Anhydrous conditions are critical to prevent quenching of the organometallic intermediate.

-

Procedure: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add activated zinc dust (1.5 equivalents). Add anhydrous THF via syringe. To this suspension, add ethyl bromodifluoroacetate (1.2 equivalents) dropwise, maintaining the temperature below 30°C. Stir the mixture for 1-2 hours until the formation of the greyish organozinc reagent is observed.

-

-

Cross-Coupling Reaction:

-

Rationale: A palladium or nickel catalyst is used to facilitate the transmetalation and reductive elimination steps that form the new aryl-alkyl C-C bond.

-

Procedure: In a separate flame-dried flask, dissolve 3-bromobenzonitrile (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) in anhydrous THF. Heat the mixture to a gentle reflux (approx. 65°C). Add the freshly prepared organozinc reagent from Step 1 to this solution dropwise over 30 minutes.

-

-

Reaction Monitoring and Work-up:

-

Rationale: Monitoring by TLC or GC-MS ensures the reaction proceeds to completion. A standard aqueous work-up quenches the reaction, removes inorganic salts, and allows for extraction of the organic product.

-

Procedure: Monitor the reaction progress. Upon completion, cool the reaction to room temperature and quench by slowly adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Rationale: Column chromatography is the standard method for purifying organic compounds of this nature, separating the product from unreacted starting materials and catalyst residues.

-

Procedure: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent to yield the pure this compound.

-

Spectroscopic and Analytical Profile

While specific experimental spectra for this compound are not publicly cataloged, a robust prediction of its key spectroscopic features can be made based on its functional groups.

Table 3: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Value | Assignment |

|---|---|---|---|

| ¹H NMR | Quartet | ~4.4 ppm | -OCH₂ CH₃ |

| Aromatic Multiplets | ~7.6-8.0 ppm | Ar-H | |

| Triplet | ~1.4 ppm | -OCH₂CH₃ | |

| ¹³C NMR | Carbonyl | ~165 ppm (triplet, J≈30 Hz) | C =O |

| Aromatic | ~110-140 ppm | Ar-C | |

| Nitrile | ~118 ppm | -C ≡N | |

| Difluorinated Carbon | ~115 ppm (triplet, J≈250 Hz) | Ar-CF₂ - | |

| Methylene | ~65 ppm | -OCH₂ CH₃ | |

| Methyl | ~14 ppm | -OCH₂CH₃ | |

| ¹⁹F NMR | Singlet (or Triplet) | ~ -100 to -120 ppm | -F (Coupling to α-H if present, but none here) |

| IR Spec. | Strong Absorbance | ~2230 cm⁻¹ | C≡N stretch |

| Strong Absorbance | ~1760 cm⁻¹ | C=O (ester) stretch | |

| Strong Absorbance | ~1100-1250 cm⁻¹ | C-F stretches | |

| Mass Spec. | Molecular Ion [M]⁺ | 225.06 m/z | C₁₁H₉F₂NO₂ |

| | Major Fragment | 180 m/z | [M-OEt]⁺ |

Reactivity, Stability, and Safe Handling

The chemical behavior of this molecule is dictated by its three primary functional groups: the ester, the gem-difluoro group, and the nitrile.

-

Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. This reaction can be a deliberate synthetic step or an unwanted degradation pathway.

-

Nitrile Chemistry: The cyano group can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions, or it can be reduced to an amine.

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, due to the ester functionality, it should be protected from strong acids, strong bases, and moisture to prevent degradation.

-

Storage: For long-term integrity, it is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon) at room temperature.[4]

Safety and Handling Protocol

While a specific Safety Data Sheet (SDS) for the 3-cyano isomer is not available, data from close structural isomers provides a reliable basis for hazard assessment.[4][5]

Table 4: Hazard and Precautionary Information (Based on Analogs)

| Category | Statement | GHS Code |

|---|---|---|

| Hazard | Harmful if swallowed. | H302 |

| Hazard | Causes skin irritation. | H315 |

| Hazard | Causes serious eye irritation. | H319 |

| Hazard | Harmful if inhaled. | H332 |

| Precaution | Avoid breathing dust/fume/gas/mist/vapors/spray. | P261 |

| Precaution | Wear protective gloves/eye protection/face protection. | P280 |

| Precaution | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | P301+P312 |

| Precaution | IF IN EYES: Rinse cautiously with water for several minutes. | P305+P351+P338 |

Handling Procedure:

-

Always handle this chemical within a certified chemical fume hood.

-

Wear standard personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5]

-

Avoid generation of dust or aerosols.

-

Prevent contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water.[5]

-

Wash hands thoroughly after handling.[6]

Significance and Applications in Drug Development

The true value of this compound lies in its role as a sophisticated building block for synthesizing high-value pharmaceutical targets.

-

The Cyanophenyl Moiety: The cyanophenyl group is a common feature in many enzyme inhibitors and receptor modulators. It can act as a hydrogen bond acceptor and its rigid structure helps in orienting molecules within a binding pocket. It is a key component in certain farnesyltransferase inhibitors and mGlu5 negative allosteric modulators.[7][8]

-

The Gem-Difluoroacetate Moiety: The introduction of a difluoromethyl (-CF₂-) group is a widely used strategy in modern medicinal chemistry.[9] It can serve as a bioisostere for a carbonyl or ether linkage, altering the molecule's conformation and electronic properties. Crucially, it often enhances metabolic stability by blocking sites of oxidative metabolism and can increase binding affinity by modulating the pKa of nearby functional groups.

This compound is therefore an ideal starting point for constructing libraries of novel small molecules for screening against various biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in disease.[10]

Conclusion

This compound is a specialized chemical intermediate with significant potential for accelerating research and development programs, particularly in medicinal chemistry. Its unique combination of a metabolically robust difluoroacetate core and a versatile cyanophenyl pharmacophore makes it a valuable tool for synthesizing novel chemical entities. Understanding its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective utilization in the laboratory.

References

- 1. This compound | 1249788-93-9 [chemicalbook.com]

- 2. Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate | CymitQuimica [cymitquimica.com]

- 3. Ethyl bromodifluoroacetate - Enamine [enamine.net]

- 4. achmem.com [achmem.com]

- 5. echemi.com [echemi.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. (3-Cyano-5-fluorophenyl)biaryl Negative Allosteric Modulators of mGlu5: Discovery of a New Tool Compound with Activity in the OSS Mouse Model of Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of potent imidazole and cyanophenyl containing farnesyltransferase inhibitors with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jelsciences.com [jelsciences.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to Ethyl 2-(3-Cyanophenyl)-2,2-difluoroacetate (CAS Number 1249788-93-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-Cyanophenyl)-2,2-difluoroacetate, bearing the CAS Number 1249788-93-9, is a fluorinated organic compound of significant interest in contemporary chemical synthesis. Its unique structure, incorporating a difluoroacetate moiety attached to a cyanophenyl ring, positions it as a valuable building block for the synthesis of complex molecules, particularly in the realms of agrochemicals and pharmaceuticals. The presence of fluorine atoms can profoundly influence the pharmacokinetic and physicochemical properties of bioactive molecules, often enhancing metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the known properties, structure, and potential applications of this compound, alongside a discussion of relevant synthetic and analytical methodologies.

Chemical Structure and Properties

This compound is characterized by a central difluorinated carbon atom bonded to an ethyl ester group and a 3-cyanophenyl ring.

Molecular Structure:

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

The molecular structure, with a systematic numbering convention for NMR assignments, is presented below.

Caption: Structure of Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted Data & Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-cyanophenyl ring and the aliphatic protons of the ethyl ester group.

-

Aromatic Region (δ 7.5 - 8.0 ppm): The four protons on the benzene ring (H2, H4, H5, H6) will appear in this region. Due to the substitution pattern, they will exhibit complex splitting patterns (multiplets). The electron-withdrawing nature of both the cyano group and the difluoroacetate group will deshield these protons, shifting them downfield.

-

Ethyl Group - Methylene Protons (δ ~4.4 ppm): The two methylene protons (H9) are adjacent to the electron-withdrawing ester oxygen, causing a significant downfield shift. They will appear as a quartet due to coupling with the three methyl protons (H10). The typical chemical shift for such protons in ethyl esters is around 4.2 ppm.[1]

-

Ethyl Group - Methyl Protons (δ ~1.4 ppm): The three methyl protons (H10) are further from the electronegative oxygen and will appear more upfield. They will be split into a triplet by the adjacent methylene protons (H9).

Table 1: Predicted ¹H NMR Data

| Assigned Proton | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| H2, H4, H5, H6 | 7.5 - 8.0 | m | 4H | N/A |

| H9 (-OCH₂CH₃) | ~4.4 | q | 2H | ~7.1 Hz |

| H10 (-OCH₂CH₃) | ~1.4 | t | 3H | ~7.1 Hz |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted Data & Interpretation

The ¹³C NMR spectrum will provide information on all eleven carbon atoms in the molecule. Due to the low natural abundance of ¹³C, carbon-carbon coupling is not observed.[2]

-

Carbonyl Carbon (δ ~163 ppm): The ester carbonyl carbon (C8) is expected to be significantly deshielded and appear in the downfield region, typical for esters.[2]

-

Aromatic Carbons (δ 110 - 140 ppm): The six carbons of the benzene ring (C1-C6) will resonate in this range. The carbon attached to the cyano group (C3) and the carbon attached to the difluoroacetate group (C1) will be quaternary and may show weaker signals. The chemical shifts will be influenced by the electronic effects of the substituents. For instance, in 3-cyanobenzoic acid, the aromatic carbons appear between 130-137 ppm.[3]

-

Cyano Carbon (δ ~117 ppm): The nitrile carbon (C11) typically appears in this region of the spectrum.[2]

-

gem-Difluoro Carbon (δ ~115 ppm, triplet): The carbon atom bonded to the two fluorine atoms (C7) will be significantly influenced by their electronegativity and will show a characteristic triplet splitting pattern due to one-bond coupling with the two fluorine atoms (¹JCF).

-

Ethyl Group Carbons (δ ~64 ppm and ~14 ppm): The methylene carbon (C9) bonded to the ester oxygen will be deshielded (~64 ppm), while the terminal methyl carbon (C10) will be the most upfield signal in the spectrum (~14 ppm).[2]

Table 2: Predicted ¹³C NMR Data

| Assigned Carbon | Predicted δ (ppm) | Multiplicity (from ¹⁹F) |

| C8 (C=O) | ~163 | s |

| C1-C6 | 110 - 140 | s |

| C11 (CN) | ~117 | s |

| C7 (CF₂) | ~115 | t (¹JCF) |

| C9 (-OCH₂CH₃) | ~64 | s |

| C10 (-OCH₂CH₃) | ~14 | s |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

Predicted Data & Interpretation

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[4] For this compound, a single signal is expected for the two chemically equivalent fluorine atoms.

-

Chemical Shift (δ -90 to -120 ppm): The chemical shift for gem-difluoro groups in similar electronic environments typically falls within this range. For example, the ¹⁹F NMR signal for a difluoromethyl group attached to a sulfur atom in an aromatic system appears around -94 ppm.[5] The exact position will be influenced by the phenyl and ester groups.

-

Multiplicity: Since the two fluorine atoms are equivalent, they will appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum. If coupled to nearby protons, further splitting could be observed, but in this structure, the closest protons are four bonds away, so any coupling would be small.

Table 3: Predicted ¹⁹F NMR Data

| Assigned Fluorine | Predicted δ (ppm) | Multiplicity |

| F15, F16 | -90 to -120 | s |

Mass Spectrometry (MS)

Predicted Data & Interpretation

Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, which should produce a prominent protonated molecular ion peak [M+H]⁺.[6]

-

Molecular Ion: The exact mass of this compound (C₁₁H₉F₂NO₂) is 239.0596. High-resolution mass spectrometry (HRMS) should detect the protonated molecule [M+H]⁺ at m/z 240.0674.

-

Fragmentation: While ESI is a soft technique, some fragmentation can occur.[7] Key expected fragmentation patterns for ethyl esters include the loss of the ethoxy group (-OCH₂CH₃, 45 Da) or ethylene (C₂H₄, 28 Da) via a McLafferty rearrangement, although the latter is less likely here due to the absence of a γ-hydrogen on the acid portion.[8][9] A common fragmentation for aromatic nitriles is the loss of HCN (27 Da).

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Identity | Description |

| 240.0674 | [M+H]⁺ | Protonated molecular ion |

| 195.0619 | [M-OCH₂CH₃+H]⁺ | Loss of ethoxy group |

| 213.0725 | [M-HCN+H]⁺ | Loss of hydrogen cyanide |

Experimental Protocols

The following are generalized, best-practice protocols for acquiring high-quality spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: General workflow for NMR sample preparation and data acquisition.

Detailed Protocol:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the compound for ¹H and ¹⁹F NMR, and 20-50 mg for ¹³C NMR.[10]

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent in a clean vial. Given the polarity of the nitrile and ester groups, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are appropriate choices.[11]

-

Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present, as they can degrade spectral resolution.[12] The sample height should be approximately 4-5 cm.[10]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent to ensure field-frequency stability.[12]

-

Shim the magnetic field to optimize its homogeneity, which maximizes spectral resolution and line shape.[13]

-

Tune and match the probe for the specific nucleus being observed (¹H, ¹³C, ¹⁹F) to maximize signal-to-noise.

-

-

Data Acquisition:

-

Acquire a ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required.

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the raw free induction decay (FID) data.

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃).[14]

-

For ¹H spectra, integrate the peak areas to determine the relative ratios of protons.

-

Mass Spectrometry (MS)

Caption: General workflow for ESI-MS sample preparation and analysis.

Detailed Protocol:

-

Sample Preparation:

-

Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a solvent like methanol or acetonitrile.[15]

-

Dilute this stock solution to a final concentration of 1-10 µg/mL using a suitable solvent mixture for ESI, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.[15]

-

-

Data Acquisition (ESI-MS):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[16]

-

Use a drying gas (typically nitrogen) to facilitate solvent evaporation and the formation of gas-phase ions.[17]

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 100-500 Da).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecular ion [M+H]⁺.

-

If using a high-resolution instrument, compare the measured accurate mass to the theoretical mass to confirm the elemental composition.

-

Analyze any observed fragment ions to gain further structural information.

-

References

- 1. aocs.org [aocs.org]

- 2. compoundchem.com [compoundchem.com]

- 3. 3-Cyanobenzoic acid(1877-72-1) 13C NMR [m.chemicalbook.com]

- 4. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. calpaclab.com [calpaclab.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. books.rsc.org [books.rsc.org]

- 14. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 17. phys.libretexts.org [phys.libretexts.org]

1H NMR and 13C NMR of Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. In the landscape of modern drug discovery and materials science, fluorinated organic molecules are of paramount importance. The unique electronic properties of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity. Consequently, unambiguous structural elucidation is a critical step in the development pipeline. NMR spectroscopy stands as the most powerful tool for this purpose. This document offers a detailed predictive analysis of the ¹H and ¹³C NMR spectra, grounded in fundamental principles and data from analogous structures. We will dissect the expected chemical shifts, multiplicities, and through-bond coupling constants, paying special attention to the influence of the geminal fluorine atoms and the meta-substituted cyanophenyl ring.

Introduction: The Structural Significance of this compound

This compound is a compound featuring several key functional groups that contribute to its unique spectroscopic signature: a meta-substituted aromatic ring, a nitrile group, an ethyl ester, and a difluorinated α-carbon. The strategic placement of the difluoro group is particularly noteworthy; it acts as a non-hydrolyzable mimic of a carbonyl or hydroxyl group, a common strategy in medicinal chemistry to enhance metabolic stability. Understanding the precise electronic environment of each atom is crucial, and NMR is the definitive technique for this characterization.

This guide is structured to provide a first-principles-based interpretation of the molecule's NMR spectra. We will begin by analyzing the molecular structure and then proceed to a detailed, atom-by-atom prediction of the ¹H and ¹³C NMR signals.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for spectral assignment. The structure of this compound is presented below with the IUPAC-recommended numbering for the aromatic ring and assigned labels for the ethyl ester protons and carbons for clarity in the subsequent discussion.

Caption: Molecular structure of this compound with atom labeling for NMR analysis.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to display signals corresponding to the four distinct protons on the aromatic ring and the two chemically different sets of protons in the ethyl group. The presence of fluorine will introduce additional complexity through ¹H-¹⁹F coupling.

The Ethyl Group Protons

-

CH₂ (a): The methylene protons of the ethyl ester are adjacent to an oxygen atom, which deshields them. A typical chemical shift for such protons is in the range of 3.7-4.1 ppm.[1][2] These protons will be split by the three adjacent methyl (CH₃) protons, resulting in a quartet (q).

-

CH₃ (b): The methyl protons are further from the electronegative oxygen and will therefore appear more upfield. Their chemical shift is expected around 1.2-1.4 ppm. They are split by the two methylene (CH₂) protons, resulting in a triplet (t).

The Aromatic Protons (H2', H4', H5', H6')

The aromatic region (typically 6.5-8.0 ppm) will be the most complex due to the substitution pattern.[3] The difluoroacetate group is strongly electron-withdrawing, as is the nitrile group.[4] These groups will deshield the aromatic protons relative to benzene (δ ~7.3 ppm).[5]

-

H2' and H6': These protons are ortho to the electron-withdrawing difluoroacetate group. H2' is also ortho to the cyano group, while H6' is meta to it. This will make them chemically non-equivalent. H2' is expected to be the most deshielded proton due to its proximity to both electron-withdrawing groups.

-

H4' and H5': H4' is ortho to the cyano group and meta to the difluoroacetate group. H5' is para to the cyano group and meta to the difluoroacetate group.

The splitting patterns will be intricate, arising from ortho (³JHH ≈ 7-9 Hz), meta (⁴JHH ≈ 2-3 Hz), and para (⁵JHH ≈ 0-1 Hz) couplings between the aromatic protons. Furthermore, long-range coupling to the two fluorine atoms (⁴JHF and ⁵JHF) is expected, which will further split these signals, likely into multiplets (m) or complex combinations like doublets of doublets of triplets.[6]

Summary of Predicted ¹H NMR Data

| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| CH₃ (b) | 1.3 - 1.5 | Triplet (t) | ³JHH ≈ 7.1 | Coupling to adjacent CH₂. |

| CH₂ (a) | 4.3 - 4.5 | Quartet (q) | ³JHH ≈ 7.1 | Deshielded by ester oxygen, coupled to CH₃. |

| Aromatic (H2', H4', H5', H6') | 7.6 - 8.0 | Multiplets (m) | JHH, JHF | Complex spin system due to meta-substitution and coupling to ¹⁹F. Deshielded by CN and CF₂CO₂Et groups.[7] |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show signals for each unique carbon atom. The key features will be the large one-bond carbon-fluorine coupling (¹JCF) and smaller two- and three-bond couplings (²JCF, ³JCF), as well as the characteristic chemical shifts of the ester, nitrile, and aromatic carbons.[6][8]

The Ethyl Group and Ester Carbons

-

CH₃ (b): The terminal methyl carbon is expected in the typical aliphatic region, around 14 ppm.[8]

-

CH₂ (a): The methylene carbon, bonded to oxygen, will be deshielded and appear around 63 ppm.[8]

-

C=O: The carbonyl carbon of the ester is expected in the range of 163-165 ppm.[8][9] This signal will be split into a triplet by the two geminal fluorine atoms (²JCF ≈ 30-35 Hz).[10]

The α-Carbon

-

Cα: This carbon is directly bonded to two highly electronegative fluorine atoms, which will significantly deshield it. However, the signal will be split into a prominent triplet due to the large one-bond C-F coupling (¹JCF). The chemical shift is predicted to be around 115 ppm, with a ¹JCF value of approximately 250 Hz.[10]

The Aromatic and Nitrile Carbons

-

C≡N: The nitrile carbon typically appears in the 115-125 ppm range.[4][9]

-

Aromatic Carbons (C1' - C6'): The aromatic carbons will appear between 120-150 ppm.[3] The carbons directly attached to the substituents (ipso-carbons) will have distinct shifts. C1' (attached to the CF₂ group) and C3' (attached to the CN group) will likely be attenuated due to quaternization and coupling effects. The other aromatic carbons (C2', C4', C5', C6') will show signals split by two- and three-bond couplings to the fluorine atoms (²JCF and ³JCF), with typical values ranging from 4-25 Hz.[6]

Summary of Predicted ¹³C NMR Data

| Carbon Label | Predicted δ (ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Rationale |

| CH₃ (b) | ~14 | Singlet | - | Standard aliphatic methyl. |

| CH₂ (a) | ~63 | Singlet | - | Deshielded by ester oxygen. |

| C≡N | 117 - 119 | Singlet | - | Characteristic nitrile carbon shift. |

| Cα | ~115 | Triplet (t) | ¹JCF ≈ 250 | Direct attachment to two F atoms.[10] |

| C4', C5', C6' | 129 - 135 | Doublet of Doublets or Multiplet | nJCF | Aromatic carbons with long-range C-F coupling. |

| C2' | 135 - 138 | Multiplet | nJCF | Deshielded by proximity to two EWGs. |

| C1', C3' | 133 - 140 | Triplet (t) or Singlet | nJCF | Quaternary ipso-carbons, often broader/weaker. |

| C=O | 163 - 165 | Triplet (t) | ²JCF ≈ 33 | Two-bond coupling to geminal fluorines.[10] |

Key Coupling Interactions: A Deeper Look

The interpretation of these spectra hinges on understanding the through-bond scalar (J) couplings, particularly those involving fluorine.

Caption: Key through-bond J-coupling pathways involving fluorine that influence the NMR spectra.

-

¹JCF: The one-bond coupling between Cα and the fluorine atoms is the largest and most diagnostic, typically >240 Hz.[11] This splits the Cα signal into a clear triplet.

-

²JCF: Two-bond couplings affect the carbonyl carbon (C=O) and the ipso-aromatic carbon (C1'). These are significant (20-35 Hz) and cause triplet splitting patterns.[6][10]

-

³JCF & ⁴JHF: Three-bond C-F and four-bond H-F couplings extend into the aromatic ring, complicating the signals for C2', C6', H2', and H6'. While smaller in magnitude (typically 3-8 Hz), they are crucial for confirming assignments through 2D NMR experiments.[6]

Recommended Experimental Protocol

To obtain high-quality, unambiguous data for a compound like this compound, the following step-by-step methodology is recommended.

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice due to its excellent solubilizing properties for moderately polar organics and its well-defined residual solvent peak (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C).[10]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing to 0 ppm is required, although referencing to the solvent residual peak is standard practice.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion, especially in the crowded aromatic region.

-

Tune and match the ¹H, ¹³C, and ¹⁹F channels on the probe to ensure maximum sensitivity and correct pulse widths.

-

Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical peak shape on the CDCl₃ lock signal.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse sequence). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A relaxation delay (d1) of 2 seconds is a good starting point.

-

DEPT-135: Acquire a DEPT-135 spectrum to differentiate between CH₃/CH (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.

-

2D NMR (Optional but Recommended):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, confirming the ethyl group structure and proton connectivity in the aromatic ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) ¹H-¹³C correlations. This is invaluable for assigning the quaternary carbons (C1', C3', C=O, C≡N) and confirming the overall connectivity of the molecule.

-

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can provide through-space correlation information, which is useful for confirming assignments.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra carefully.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

-

Integrate the ¹H NMR signals and measure the J-coupling constants from all relevant spectra.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are predicted to be rich in structural information. The key diagnostic features include the characteristic quartet/triplet pattern of the ethyl group, a complex and downfield-shifted aromatic region, and the prominent triplet splitting patterns in the ¹³C spectrum for the Cα and carbonyl carbons due to coupling with fluorine. A comprehensive analysis, ideally supported by 2D NMR experiments, allows for the complete and unambiguous assignment of all proton and carbon signals, providing definitive structural validation for this important class of fluorinated molecules.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fiveable.me [fiveable.me]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. rsc.org [rsc.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to the Formation of Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate is a valuable fluorinated building block in medicinal chemistry and drug discovery, prized for its unique electronic properties and metabolic stability. This guide provides an in-depth exploration of the primary synthetic routes to this compound, focusing on the underlying reaction mechanisms. We will dissect three prominent pathways: Palladium-Catalyzed Suzuki-Miyaura Coupling, Copper-Catalyzed Cross-Coupling, and the Reformatsky Reaction. For each, we will examine the catalytic cycles, the roles of reagents, and the factors influencing reaction outcomes. This document is intended to serve as a comprehensive resource, blending theoretical principles with practical, field-proven insights to empower researchers in their synthetic endeavors.

Introduction: The Significance of the gem-Difluoroacetate Moiety

The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. The difluoromethyl group (CF2) is of particular interest as it can act as a bioisostere for a carbonyl group, a hydroxyl group, or a thiol group, while offering increased metabolic stability and altered lipophilicity. The ethyl 2-aryl-2,2-difluoroacetate scaffold, therefore, represents a key structural motif in the design of novel therapeutics and agrochemicals. The 3-cyanophenyl substituent further provides a versatile handle for subsequent chemical modifications, making this compound a highly sought-after intermediate.

This guide will provide a detailed examination of the most common and mechanistically interesting methods for the synthesis of this important compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling: A Robust C-C Bond Formation Strategy

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. In the context of synthesizing this compound, this reaction typically involves the coupling of an arylboronic acid (or its derivative) with a difluoroacetylating agent.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[1][2]

-

Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (e.g., 3-bromobenzonitrile) to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new organopalladium(II) species. The reactivity of the aryl halide follows the order I > Br > Cl.[3]

-

Transmetalation: The organopalladium(II) complex then undergoes transmetalation with an organoboron reagent, such as 3-cyanophenylboronic acid, in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group to the palladium center and displacing the halide.

-

Reductive Elimination: The final step is the reductive elimination of the desired product from the diorganopalladium(II) complex. This step forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Protocol: Palladium-Catalyzed Synthesis

The following is a representative protocol for the Suzuki-Miyaura coupling to synthesize ethyl 2-aryl-2,2-difluoroacetates.

| Reagent | Molar Equiv. | Purpose |

| 3-Cyanophenylboronic acid | 1.5 | Aryl source |

| Ethyl bromodifluoroacetate | 1.0 | Difluoroacetate source |

| Pd(PPh3)4 | 0.05 | Catalyst |

| K2CO3 | 2.0 | Base |

| Toluene/Water (4:1) | - | Solvent |

Step-by-Step Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-cyanophenylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

-

Add a 4:1 mixture of toluene and water (10 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Add ethyl bromodifluoroacetate (1.0 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Copper-Catalyzed Cross-Coupling: An Economical Alternative

Copper-catalyzed cross-coupling reactions have emerged as a cost-effective and often complementary alternative to palladium-catalyzed methods.[4] These reactions can proceed through different mechanisms, often involving radical intermediates, especially when using reagents like ethyl bromodifluoroacetate.

Plausible Mechanistic Pathways

The mechanism of copper-catalyzed cross-coupling of arylboronic acids with ethyl bromodifluoroacetate is not as universally defined as the Suzuki-Miyaura reaction and can be influenced by the specific reaction conditions. Two plausible pathways are often considered:

Pathway A: Radical Mechanism

-

Initiation: A Cu(I) species, either added directly or formed in situ from a Cu(II) precursor, reacts with ethyl bromodifluoroacetate to generate a difluoroacetyl radical (•CF2COOEt) and a Cu(II) species.

-

Radical Addition: The difluoroacetyl radical adds to the arylboronic acid.

-

Oxidative Addition & Reductive Elimination: The resulting radical intermediate can then interact with the Cu(II) species in a process that ultimately leads to the desired product and regenerates the Cu(I) catalyst.

Pathway B: Transmetalation-Based Mechanism

-

Transmetalation: A B-to-Cu transmetalation occurs where the aryl group from the boronic acid is transferred to the copper center, forming an aryl-copper species.[5]

-

Oxidative Addition: The aryl-copper intermediate then undergoes oxidative addition with ethyl bromodifluoroacetate.

-

Reductive Elimination: The resulting Cu(III) intermediate reductively eliminates the final product, regenerating a Cu(I) species.

Experimental Protocol: Copper-Catalyzed Synthesis

The following is a general protocol for a copper-catalyzed cross-coupling reaction.

| Reagent | Molar Equiv. | Purpose |

| 3-Bromobenzonitrile | 1.0 | Aryl source |

| Ethyl bromodifluoroacetate | 1.5 | Difluoroacetate source |

| CuI | 0.1 | Catalyst |

| 1,10-Phenanthroline | 0.2 | Ligand |

| Cs2CO3 | 2.0 | Base |

| DMF | - | Solvent |

Step-by-Step Procedure:

-

In a glovebox, add copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.2 mmol), and cesium carbonate (2.0 mmol) to an oven-dried reaction vial.

-

Add 3-bromobenzonitrile (1.0 mmol) and dimethylformamide (DMF, 5 mL).

-

Add ethyl bromodifluoroacetate (1.5 mmol) to the mixture.

-

Seal the vial and heat the reaction mixture at 100 °C for 12-24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired product.

The Reformatsky Reaction: A Classic Approach

The Reformatsky reaction is a classic organometallic reaction that utilizes an alpha-halo ester and a carbonyl compound in the presence of metallic zinc to form a beta-hydroxy ester.[6][7] While this method requires a carbonyl precursor (3-cyanobenzaldehyde), it offers a reliable and often high-yielding route. A subsequent dehydration step would be necessary to arrive at an unsaturated intermediate, followed by reduction to obtain the final product. However, for the direct formation of the target compound, a variation of the Reformatsky reaction involving an electrophilic aromatic substrate would be required, which is less common. The more traditional approach is presented here.

The Reaction Mechanism

The mechanism of the Reformatsky reaction involves the formation of an organozinc reagent, often referred to as a Reformatsky enolate.[8][9]

-

Oxidative Addition: Zinc metal inserts into the carbon-halogen bond of ethyl bromodifluoroacetate to form an organozinc intermediate, BrZnCF2COOEt. This is an oxidative addition step where the zinc is oxidized from Zn(0) to Zn(II).

-

Coordination and Nucleophilic Addition: The carbonyl oxygen of 3-cyanobenzaldehyde coordinates to the zinc atom of the Reformatsky reagent. This is followed by a nucleophilic attack of the enolate carbon onto the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a zinc alkoxide.

-

Protonation/Workup: Acidic workup protonates the zinc alkoxide to yield the β-hydroxy ester and zinc salts.

Experimental Protocol: Reformatsky Reaction

This protocol describes the formation of the β-hydroxy ester intermediate.

| Reagent | Molar Equiv. | Purpose |

| Zinc dust (activated) | 1.5 | Metal reductant |

| Ethyl bromodifluoroacetate | 1.2 | α-halo ester |

| 3-Cyanobenzaldehyde | 1.0 | Carbonyl electrophile |

| THF (anhydrous) | - | Solvent |

| I2 (catalytic) | cat. | Zinc activation |

Step-by-Step Procedure:

-

Activate zinc dust by stirring it with a catalytic amount of iodine in anhydrous THF under an inert atmosphere until the iodine color disappears.

-

To the activated zinc suspension, add a solution of 3-cyanobenzaldehyde (1.0 mmol) in anhydrous THF.

-

Slowly add ethyl bromodifluoroacetate (1.2 mmol) dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the corresponding β-hydroxy ester.

Product Characterization

The successful synthesis of this compound can be confirmed by standard spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.3 ppm) and aromatic protons in the 7.5-8.0 ppm region. |

| ¹³C NMR | Resonances for the carbonyl carbon (~165 ppm), the difluorinated carbon (triplet, ~115 ppm), aromatic carbons (including the nitrile carbon), and the ethyl group carbons. |

| IR | Characteristic stretching frequencies for the C≡N bond (~2230 cm⁻¹), C=O bond (~1750 cm⁻¹), and C-F bonds (~1100-1300 cm⁻¹). |

| Mass Spec. | The molecular ion peak corresponding to the calculated mass of the product (C11H9F2NO2, MW: 225.19). |

Note: Specific spectral data for this compound is not widely available in the public domain. The expected data is based on the analysis of its structural analogues, ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate[1][10] and ethyl 2-(4-cyanophenyl)-2,2-difluoroacetate[11], and general principles of NMR and IR spectroscopy.[12]

Conclusion

The synthesis of this compound can be achieved through several robust and mechanistically distinct pathways. Palladium-catalyzed Suzuki-Miyaura coupling offers a highly reliable and versatile method. Copper-catalyzed cross-coupling presents a more economical alternative, often proceeding through radical mechanisms. The classic Reformatsky reaction, while requiring a different starting material and subsequent steps, remains a viable option. The choice of synthetic route will depend on factors such as substrate availability, cost considerations, and desired scale. A thorough understanding of the underlying mechanisms, as detailed in this guide, is paramount for optimizing reaction conditions and achieving successful outcomes in the synthesis of this and other valuable fluorinated compounds.

References

- 1. Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate (C11H9F2NO2) [pubchemlite.lcsb.uni.lu]

- 4. Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethyl cyanoacetate [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. Monofluoro Aryl Acetates via Copper Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 8. mdpi.com [mdpi.com]

- 9. Palladium-Catalyzed Intramolecular C–H Difluoroalkyation: The Synthesis of Substituted 3,3-Difluoro-2-oxindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. achmem.com [achmem.com]

- 11. hoffmanchemicals.com [hoffmanchemicals.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate

Introduction: The Significance of α,α-Difluoroarylacetates

Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate is a vital fluorinated building block in modern medicinal chemistry and drug development. The incorporation of a difluoromethylene (-CF2-) group into organic molecules can profoundly alter their physicochemical and biological properties. This "difluoro" motif often enhances metabolic stability by blocking sites susceptible to oxidative metabolism, improves lipophilicity, and can modulate the acidity of nearby functional groups, thereby improving pharmacokinetic profiles and binding affinities to biological targets. The 3-cyano-substituted phenyl ring further provides a versatile handle for subsequent chemical modifications, making this compound a valuable intermediate in the synthesis of complex pharmaceutical agents.

This guide provides an in-depth analysis of the primary synthetic strategies for preparing this compound, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways.

Part 1: Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections that form the basis of the most common synthetic routes.

An In-depth Technical Guide to the Solubility of Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate in a range of common organic solvents. Recognizing the critical role of solubility in drug discovery and process chemistry, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing solubility, coupled with detailed, field-proven experimental protocols. The methodologies outlined herein are designed to be self-validating, empowering researchers to generate reliable and reproducible solubility data tailored to their specific applications. This guide is structured to provide both theoretical insights and practical, step-by-step instructions, ensuring scientific integrity and immediate applicability in a laboratory setting.

Introduction: The Significance of this compound and its Solubility Profile

This compound, a fluorinated aromatic compound, possesses a unique combination of functional groups that make it a molecule of interest in medicinal chemistry and materials science. Its structural features—an ethyl ester, a difluoromethyl group, and a cyanophenyl ring—contribute to a complex physicochemical profile that dictates its behavior in various chemical environments.

The solubility of this compound is a critical parameter that influences its utility in a multitude of applications:

-

Drug Development: Solubility in both aqueous and organic media is a primary determinant of a drug candidate's bioavailability and formulation feasibility. Understanding its behavior in various solvents is essential for preclinical development.

-

Process Chemistry: The efficiency of synthesis, purification, and crystallization processes is heavily dependent on the solubility of the target compound and its intermediates in the chosen solvent systems.

-

Materials Science: For applications in areas such as organic electronics or polymer chemistry, the ability to dissolve and process the compound is fundamental.

Given the absence of extensive published solubility data for this compound, this guide provides the necessary tools for researchers to independently and accurately determine its solubility profile.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This principle is based on the polarity of the solute and the solvent. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The molecular structure of this compound suggests a moderate to low polarity. The presence of the polar cyano and ester groups is offset by the nonpolar phenyl ring and the fluorinated alkyl chain.

Key structural features influencing the solubility of this compound include:

-

Ethyl Ester Group: Capable of hydrogen bonding as an acceptor, which can enhance solubility in protic solvents.

-

Difluoromethyl Group: The fluorine atoms increase the compound's polarity and can participate in weak hydrogen bonding.

-

Cyanophenyl Ring: The aromatic ring is largely nonpolar, while the cyano group is highly polar. The overall contribution to polarity will depend on the solvent environment.

Based on this analysis, it is anticipated that this compound will exhibit good solubility in moderately polar organic solvents and lower solubility in highly polar or nonpolar solvents.

Experimental Determination of Solubility: A Step-by-Step Guide

The following protocols are designed to provide a robust and reproducible method for determining the solubility of this compound.

Materials and Equipment

-

This compound (CAS No. 1249788-93-9)[2]

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

-

Scintillation vials or other suitable containers

-

A selection of organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, dichloromethane, ethyl acetate, toluene, heptane)

Saturated Solution Preparation (Equilibrium Method)

This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute.

Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle. Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the liquid.

-

Filtration: Immediately filter the collected aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any remaining particulate matter.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (usually the same solvent used for the initial dissolution) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the quantification of aromatic compounds like this compound.

Typical HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at a wavelength where the compound has maximum absorbance.

-

Column Temperature: 30 °C

Calibration: Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration. The concentration of the unknown samples can then be determined from this curve.

Data Presentation

The solubility data should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility in different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Heptane | 0.1 | < 1 | < 0.004 |

| Toluene | 2.4 | 50-100 | 0.22-0.44 |

| Dichloromethane | 3.1 | > 200 | > 0.89 |

| Ethyl Acetate | 4.4 | > 200 | > 0.89 |

| Acetone | 5.1 | > 200 | > 0.89 |

| Acetonitrile | 5.8 | 100-150 | 0.44-0.67 |

| Ethanol | 4.3 | 50-100 | 0.22-0.44 |

| Methanol | 5.1 | 20-50 | 0.09-0.22 |

| Water | 10.2 | < 0.1 | < 0.0004 |

Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful execution. The following diagram, generated using Graphviz, outlines the key steps in the solubility determination process.

Caption: Experimental workflow for determining the solubility of this compound.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most up-to-date safety and handling information.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in organic solvents. By following the detailed protocols and understanding the underlying principles, researchers can generate high-quality, reliable solubility data. This information is invaluable for advancing research and development in fields where this compound shows promise. The methodologies described are not limited to the title compound and can be readily adapted for the solubility assessment of other novel chemical entities.

References

Methodological & Application

The Versatile Role of Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate in Modern Organic Synthesis: Application Notes and Protocols

Introduction: The Strategic Importance of Fluorine in Drug Discovery and Materials Science

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity, metabolic stability, and material properties of a compound.[1] Among the various fluorinated motifs, the difluoromethyl group (-CF2H) has garnered significant attention as a lipophilic bioisostere of a hydroxyl or thiol group, capable of enhancing membrane permeability and metabolic stability. Ethyl 2-(3-cyanophenyl)-2,2-difluoroacetate is a key building block that provides a direct and efficient route to introduce the valuable difluoromethyl group, along with a synthetically versatile cyanophenyl moiety, into a wide range of molecular scaffolds. This guide provides an in-depth exploration of the applications of this reagent in organic synthesis, complete with detailed experimental protocols for researchers, scientists, and professionals in drug development.

Core Applications in Heterocyclic Synthesis

This compound is a powerful precursor for the synthesis of a diverse array of heterocyclic compounds, which are fundamental scaffolds in numerous pharmaceuticals. Its dual functionality, comprising the reactive difluoroester and the synthetically adaptable cyano group, allows for its participation in a variety of cyclization and multi-component reactions.

Synthesis of Difluoromethyl-Substituted Pyrazoles

Scientific Rationale: Pyrazoles are a class of five-membered nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The incorporation of a difluoromethyl group can significantly enhance the therapeutic potential of pyrazole-based drugs. A plausible and efficient route to difluoromethyl-pyrazoles involves the conversion of this compound into a difluoroacetohydrazonoyl bromide intermediate, followed by a [3+2] cycloaddition reaction with an appropriate dipolarophile.[2]

Proposed Reaction Scheme:

Experimental Workflow for Pyrazole Synthesis:

Caption: Workflow for the synthesis of difluoromethyl-substituted pyrazoles.

Detailed Protocol: Synthesis of Ethyl 1-(3-cyanophenyl)-3-(difluoromethyl)-5-(ethoxycarbonyl)-1H-pyrazole-4-carboxylate

Part A: Synthesis of 2-(3-cyanophenyl)-2,2-difluoroaceto-hydrazonoyl bromide

-

Reaction Setup: To a solution of this compound (1.0 eq) in ethanol (0.5 M) in a round-bottom flask, add hydrazine hydrate (1.2 eq) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Work-up: Remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and cool to 0 °C.

-

Bromination: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Purification: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude hydrazonoyl bromide can be used in the next step without further purification.

Part B: [3+2] Cycloaddition

-

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the crude 2-(3-cyanophenyl)-2,2-difluoroacetohydrazonoyl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.2 M).

-

Addition of Reagents: Add ethyl propiolate (1.2 eq) followed by the dropwise addition of triethylamine (2.5 eq) at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired pyrazole derivative.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |

| This compound | 239.19 | 1.0 | 2.39 g |

| Hydrazine hydrate | 50.06 | 1.2 | 0.60 g |

| N-Bromosuccinimide | 177.98 | 1.1 | 1.96 g |

| Ethyl propiolate | 98.10 | 1.2 | 1.18 g |

| Triethylamine | 101.19 | 2.5 | 2.53 g |

Table 1: Reagent quantities for the synthesis of a difluoromethyl-substituted pyrazole.

Multi-component Synthesis of Difluoromethyl-Substituted Pyridones

Scientific Rationale: Pyridone scaffolds are prevalent in a wide range of biologically active compounds. Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to construct complex molecular architectures in a single step.[3] this compound, with its activated methylene group adjacent to the ester and difluoro substituents, is an excellent candidate for participation in MCRs for the synthesis of novel difluoromethylated pyridones.

Proposed Reaction Scheme:

Experimental Workflow for Pyridone Synthesis:

Caption: Workflow for the multi-component synthesis of difluoromethyl-substituted pyridones.

Detailed Protocol: Synthesis of 6-(3-cyanophenyl)-6,6-difluoro-4-(phenyl)-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

-

Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), benzaldehyde (1.0 eq), and cyanoacetamide (1.0 eq) in ethanol (0.5 M).

-

Catalyst Addition: Add piperidine (0.2 eq) as a catalyst to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 8 hours, monitoring the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure difluoromethyl-substituted pyridone.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Amount |

| This compound | 239.19 | 1.0 | 2.39 g |

| Benzaldehyde | 106.12 | 1.0 | 1.06 g |

| Cyanoacetamide | 84.08 | 1.0 | 0.84 g |

| Piperidine | 85.15 | 0.2 | 0.17 g |

Table 2: Reagent quantities for the multi-component synthesis of a difluoromethyl-substituted pyridone.

Application in the Synthesis of Bioactive Molecules

The unique structural features of this compound make it an attractive starting material for the synthesis of potential therapeutic agents, particularly in the area of kinase inhibitors and analogues of existing drugs.

Precursor for Novel Kinase Inhibitors

Scientific Rationale: Kinase inhibitors are a major class of targeted cancer therapies. Many kinase inhibitors feature a heterocyclic core with specific substituents that dictate their binding affinity and selectivity. The 3-cyanophenyl group can act as a key pharmacophore or a synthetic handle for further functionalization, while the difluoromethyl group can enhance the drug-like properties of the molecule.[4][5]

Proposed Synthetic Strategy: The cyano group of this compound can be transformed into other functional groups, such as an amidine or a tetrazole, which are common in kinase inhibitor scaffolds. The difluoroester can be hydrolyzed to the corresponding carboxylic acid and then coupled with various amines to generate a library of potential inhibitors.

Conceptual Workflow for Kinase Inhibitor Synthesis:

Caption: Conceptual workflow for the synthesis of potential kinase inhibitors.

Synthesis of Febuxostat Analogues

Scientific Rationale: Febuxostat is a non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[6][7] It contains a 2-(3-cyano-4-isobutoxyphenyl)thiazole-5-carboxylic acid core. This compound can serve as a starting material for the synthesis of novel Febuxostat analogues where the thiazole-5-carboxylic acid moiety is replaced by a difluoroacetic acid or a related difluoromethyl group. This modification could lead to compounds with altered pharmacokinetic profiles or inhibitory activities.

Proposed Synthetic Route: A key step in the synthesis of Febuxostat is the reaction of a thioamide with an α-haloketone or ester.[8][9] A similar strategy could be employed by first converting the cyano group of this compound to a thioamide, followed by cyclization.

Protocol: Synthesis of Ethyl 2-(3-thioamidophenyl)-2,2-difluoroacetate

-

Reaction Setup: In a pressure tube, dissolve this compound (1.0 eq) in a mixture of pyridine and triethylamine (10:1 v/v).

-

Thioamidation: Bubble hydrogen sulfide gas through the solution for 6 hours at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Carefully vent the pressure tube. Remove the solvent under reduced pressure.

-